molecular formula C8H7F3N2O3 B8493530 Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate

Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate

Cat. No.: B8493530
M. Wt: 236.15 g/mol
InChI Key: BAEWDHPHMADRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, including in DNA and RNA. This particular compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable moiety in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate typically involves the reaction of 6-hydroxy-2-(trifluoromethyl)pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-oxo-2-(trifluoromethyl)pyrimidin-4-yl acetate.

    Reduction: Formation of 6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition of enzyme activity or modulation of receptor function. The hydroxyl and ester groups can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine: Similar structure but with a methylthio group instead of a hydroxyl group.

    Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

methyl 2-[6-oxo-2-(trifluoromethyl)-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C8H7F3N2O3/c1-16-6(15)3-4-2-5(14)13-7(12-4)8(9,10)11/h2H,3H2,1H3,(H,12,13,14)

InChI Key

BAEWDHPHMADRKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)C(F)(F)F

Origin of Product

United States

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